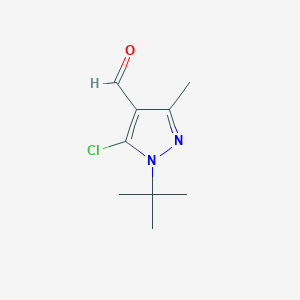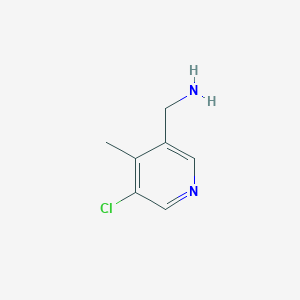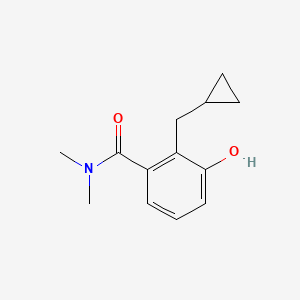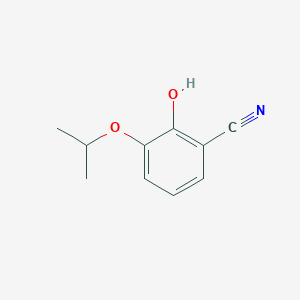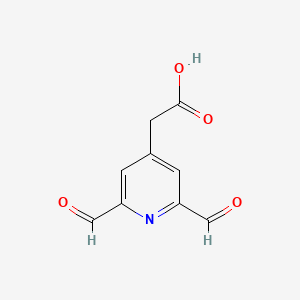
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various organic molecules. The presence of both acetylamino and sulfonyl chloride functional groups in this compound makes it a versatile reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride typically involves the following steps:
A common synthetic route involves the reaction of 4-amino-6-methylpyridine with acetic anhydride to form 4-(acetylamino)-6-methylpyridine. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) can optimize the production process.
化学反応の分析
Types of Reactions
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: The acetylamino group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: This reaction can be performed using water or aqueous bases such as sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Sulfonic Acid: Formed from hydrolysis reactions.
Various Oxidized or Reduced Products: Depending on the specific conditions used.
科学的研究の応用
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to modify or create new molecules.
類似化合物との比較
Similar Compounds
4-(Acetylamino)benzenesulfonyl chloride: Similar structure but with a benzene ring instead of a pyridine ring.
4-Acetamidopyridine: Lacks the sulfonyl chloride group.
6-Methylpyridine-2-sulfonyl chloride: Lacks the acetylamino group.
Uniqueness
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride is unique due to the presence of both acetylamino and sulfonyl chloride functional groups on a pyridine ring. This combination of functional groups provides a unique reactivity profile, making it a valuable reagent in organic synthesis.
特性
分子式 |
C8H9ClN2O3S |
|---|---|
分子量 |
248.69 g/mol |
IUPAC名 |
4-acetamido-6-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H9ClN2O3S/c1-5-3-7(11-6(2)12)4-8(10-5)15(9,13)14/h3-4H,1-2H3,(H,10,11,12) |
InChIキー |
NJZCEOYDKLDYKY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)S(=O)(=O)Cl)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
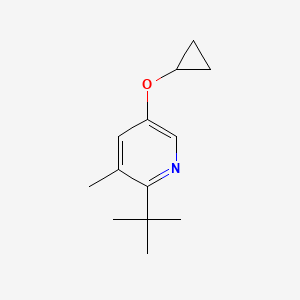

![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)
